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A Comparative Guide for Researchers and Drug Development Professionals

The rare sugar D-Psicose (also known as D-Allulose) has emerged as a promising functional

food ingredient and potential therapeutic agent for managing hyperglycemia. Extensive

research in both animal models and human clinical trials has validated its ability to modulate

blood glucose levels. This guide provides an objective comparison of D-Psicose's

antihyperglycemic performance against other alternatives, supported by experimental data,

detailed methodologies, and visual representations of its mechanisms of action.

Quantitative Comparison of Antihyperglycemic
Effects
The following tables summarize the key quantitative data from various studies investigating the

antihyperglycemic effects of D-Psicose.
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Animal
Model

Treatment Dosage Comparator
Key
Findings

Reference

Wistar rats

D-Psicose

with

carbohydrate

loading

0.2 g/kg D-Fructose

Significantly

inhibited the

increase in

plasma

glucose after

sucrose and

maltose

ingestion.[1]

[1]

C57BL/6J

db/db mice

D-Psicose

supplementat

ion

200 mg/kg

BW

D-Glucose,

D-Fructose

Maintained

blood glucose

levels

between 276-

305 mg/dL

over 28 days,

while

comparator

groups

showed a 2-

fold increase.

[2]

Significantly

improved

glucose

tolerance

(AUC).[2]

[2]

Otsuka Long-

Evans

Tokushima

Fatty

(OLETF) rats

5% D-

Psicose in

drinking

water

5% of water

intake

Water Prevented

the

progression

of T2DM for

up to 60

weeks,

maintaining

lower blood

glucose

[3]
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levels and

HbA1c

compared to

control.[3]

OLETF rats

5% D-

Psicose in

drinking

water

5% of water

intake

5% D-

Glucose

Significantly

reduced the

increase in

body weight

and

abdominal fat

mass after 13

weeks.[4]

Improved

insulin

resistance as

shown by

reduced

blood glucose

and insulin

levels during

an OGTT.[4]

[4]

Table 2: Effect of D-Psicose on Postprandial Glucose in Human Studies
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Study
Population

Treatment Dosage Comparator
Key
Findings

Reference

Borderline

diabetic and

normal

subjects

5 g D-

Psicose with

a standard

meal

5 g Placebo

Significantly

lower blood

glucose at 30

and 60

minutes post-

meal.[5]

Significant

decrease in

the area

under the

curve (AUC)

for blood

glucose.[5]

[5]

Healthy

adults

D-Allulose

with sucrose

beverage

2.5 g, 5 g, 7.5

g, 10 g
Placebo

Dose-

dependent

reduction in

plasma

glucose at 30

minutes.[6]

Significant

reduction in

glucose

excursion

with the 10 g

dose.[6]

[6][7]

Patients with

Type 2

Diabetes

D-Allulose in

a diabetic diet

8.5 g before

Iftar

Normal

diabetic diet

Significantly

suppressed

postprandial

hyperglycemi

a.[8]

[8]
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D-Psicose exerts its antihyperglycemic effects through multiple mechanisms. Key pathways

identified include the inhibition of intestinal carbohydrate-digesting enzymes and modulation of

hepatic glucose metabolism.

Inhibition of Intestinal α-Glucosidases
One of the primary mechanisms by which D-Psicose lowers postprandial blood glucose is by

inhibiting α-glucosidase enzymes in the small intestine, such as sucrase and maltase.[1] This

action delays the breakdown of complex carbohydrates into absorbable monosaccharides,

thereby slowing the rate of glucose absorption into the bloodstream.
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(Sucrose, Maltose)

Intestinal α-Glucosidases
(Sucrase, Maltase)

Digestion

Glucose Absorption
Enables
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Click to download full resolution via product page

Caption: D-Psicose inhibits intestinal α-glucosidases, reducing carbohydrate digestion and

glucose absorption.

Modulation of Hepatic Glucose Metabolism
D-Psicose has been shown to influence glucose metabolism in the liver. Studies in OLETF rats

demonstrated that D-Psicose administration led to the translocation of glucokinase from the

nucleus to the cytoplasm in hepatocytes.[4] This enhances glucokinase activity, promoting

glycogen synthesis and reducing hepatic glucose output.

D-Psicose Hepatocyte
Enters Glucokinase (Inactive)

in Nucleus
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Click to download full resolution via product page

Caption: D-Psicose promotes glucokinase translocation in hepatocytes, enhancing glycogen

synthesis.

Experimental Protocols
The validation of D-Psicose's antihyperglycemic effects has been conducted through a variety

of robust experimental designs, as detailed below.

Animal Studies
Oral Carbohydrate Tolerance Tests in Wistar Rats:

Subjects: Male Wistar rats.

Protocol: After a fasting period, rats were orally administered a solution containing a

carbohydrate (sucrose, maltose, or soluble starch) at a dose of 2 g/kg body weight, either

with or without D-Psicose (0.2 g/kg body weight).

Data Collection: Blood samples were collected at various time points post-administration

to measure plasma glucose concentrations.

Reference:[1]

Long-term Study in C57BL/6J db/db Mice:

Subjects: Male C57BL/6J db/db mice (a model for type 2 diabetes).

Protocol: Mice were orally supplemented daily with D-Psicose (200 mg/kg body weight),

D-glucose, D-fructose, or water (control) for 28 days.

Data Collection: Body weight and blood glucose levels were monitored throughout the

study. At the end of the study, glucose tolerance tests were performed, and serum insulin

and lipid profiles were analyzed.

Reference:[2]
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Long-term Study in Otsuka Long-Evans Tokushima Fatty (OLETF) Rats:

Subjects: Male OLETF rats (a model for type 2 diabetes) and Long-Evans Tokushima

Otsuka (LETO) rats (non-diabetic control).

Protocol: OLETF rats were provided with drinking water containing 5% D-Psicose or plain

water for up to 60 weeks. LETO rats received plain water.

Data Collection: Periodic measurements of fasting blood glucose, plasma insulin, body

weight, and HbA1c were taken. Oral glucose tolerance tests (OGTT) were also performed.

Reference:[3]

Human Clinical Trials
Randomized, Double-Blind, Placebo-Controlled Crossover Study:

Subjects: Adult men and women, including individuals with borderline diabetes.

Protocol: Participants consumed a standard meal along with tea containing either 5 g of D-

Psicose or a placebo. After a washout period, they crossed over to the other treatment.

Data Collection: Blood glucose levels were measured at fasting and at 30, 60, 90, and 120

minutes after the meal.

Reference:[5]

Prospective, Randomized, Crossover Study on Dose-Response:

Subjects: Healthy adult subjects.

Protocol: Participants consumed a sucrose beverage (50 g sucrose) with varying doses of

D-Allulose (2.5 g, 5 g, 7.5 g, 10 g) or a placebo in a crossover design.

Data Collection: Plasma glucose and insulin levels were measured at baseline and at

multiple time points post-ingestion.

Reference:[6][7]
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Comparison with Other Antihyperglycemic Agents
D-Psicose presents a unique profile compared to other rare sugars and conventional

antihyperglycemic drugs.

Other Rare Sugars: While other rare sugars like D-tagatose also exhibit antihyperglycemic

effects, D-psicose has been extensively studied for its potent inhibition of α-glucosidases.[1]

[9]

Alpha-Glucosidase Inhibitors (e.g., Acarbose): D-Psicose shares a similar mechanism of

action with drugs like acarbose by inhibiting α-glucosidases.[1][10][11] However, as a

naturally occurring sugar with a pleasant sweet taste, D-Psicose may offer better palatability

and consumer acceptance.

Metformin: Metformin, a first-line treatment for type 2 diabetes, primarily acts by reducing

hepatic glucose production and improving insulin sensitivity. D-Psicose's mechanisms,

particularly the inhibition of carbohydrate absorption, are complementary to those of

metformin.

Sulfonylureas and Meglitinides: These drug classes stimulate insulin secretion from the

pancreas.[11][12][13] In contrast, D-Psicose does not appear to directly stimulate insulin

release but rather improves insulin sensitivity and preserves pancreatic β-cell function in the

long term.[2][4]

Conclusion
The body of evidence from both preclinical and clinical studies strongly supports the

antihyperglycemic effects of D-Psicose. Its multifaceted mechanisms of action, including the

inhibition of intestinal α-glucosidases and favorable modulation of hepatic glucose metabolism,

make it a compelling candidate for further investigation and development as a functional food

ingredient and a potential adjunct therapy for the management of hyperglycemia and type 2

diabetes. Its favorable safety profile, as demonstrated in long-term ingestion studies, further

enhances its potential for widespread application.[5][14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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antihyperglycemic-effects]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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